2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of heterocyclic structures, including thiazole, chromeno, and pyrrole rings
Properties
Molecular Formula |
C25H21FN2O6S |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H21FN2O6S/c1-11-12(2)35-25(27-11)28-20(13-8-17(31-3)22(33-5)18(9-13)32-4)19-21(29)15-10-14(26)6-7-16(15)34-23(19)24(28)30/h6-10,20H,1-5H3 |
InChI Key |
NYIJGSBDXVQKNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C(=C5)OC)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include thiourea, brominated intermediates, and various catalysts to facilitate the formation of the desired heterocyclic structures .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings. Reagents such as halogens, alkylating agents, and nucleophiles like amines are often used.
Cyclization: Intramolecular cyclization reactions can be employed to form the chromeno and pyrrole rings.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic applications include treatments for bacterial infections, fungal infections, and certain types of cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and chromeno-pyrrole compounds. Compared to these, 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Similar compounds include:
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride
- 2-substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole
- 4-(2,5-dichloro thienyl)-1,3-thiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
